molecular formula C14H12N4O B4305923 3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile

3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile

Cat. No.: B4305923
M. Wt: 252.27 g/mol
InChI Key: ANFWVXTYRFGSCS-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile is a heterocyclic compound that features a unique combination of indazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-cyanopyridine with a suitable hydrazine derivative can lead to the formation of the indazole ring system. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile include other indazole derivatives and pyridine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both indazole and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-methyl-4-oxo-1-pyridin-2-yl-6,7-dihydro-5H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-13-11(6-5-10(8-15)14(13)19)18(17-9)12-4-2-3-7-16-12/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFWVXTYRFGSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(CC2)C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
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3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
Reactant of Route 3
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3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
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3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
Reactant of Route 5
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3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
Reactant of Route 6
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3-methyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile

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